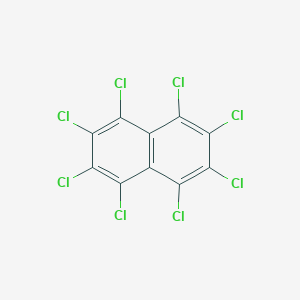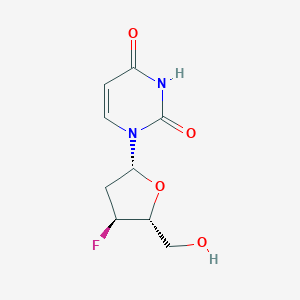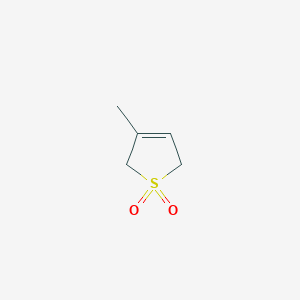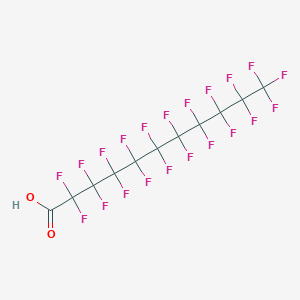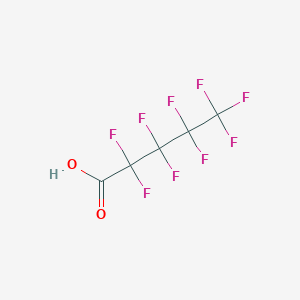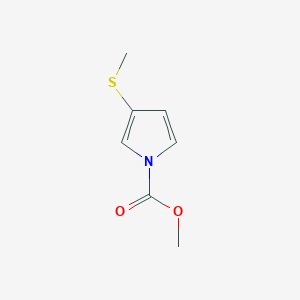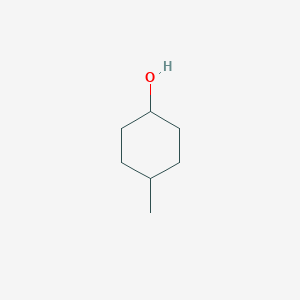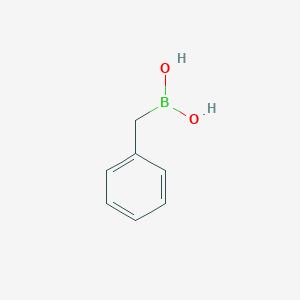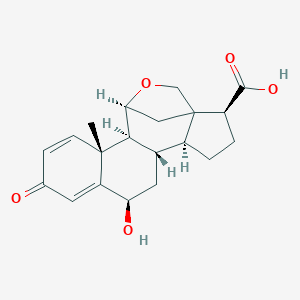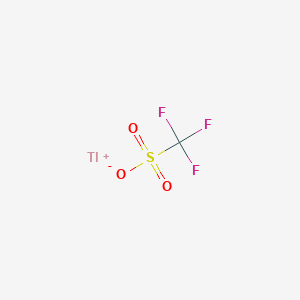
Thallium triflate
Vue d'ensemble
Description
Thallium triflate, also known as Thallium (I) trifluoromethanesulfonate, is a compound with the molecular formula CF3O3STl . It has a molecular weight of 353.46 g/mol . It is used in various applications, including as a catalyst in solar energy and water treatment applications .
Synthesis Analysis
Thallium(I) triflate (Tl(OTf)) was synthesized in the reaction of the concentrated aqueous solution of trifluoromethanesulfonic acid with metallic thallium . Co-crystals of thallium(I) triflate and tropolone (Tl(OTf)·Htrop) were obtained from a mixture of both compounds at a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of Thallium triflate was determined using single-crystal X-ray diffraction and FT-IR, NMR (1H, 13C, 19F, and 205Tl), UV-vis, and luminescence spectra characteristics .Chemical Reactions Analysis
The chemical reactions involving Thallium triflate are not well-documented in the literature. More research is needed to understand its reactivity and potential applications in chemical synthesis .Physical And Chemical Properties Analysis
Thallium triflate has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are 353.92645 g/mol . The Topological Polar Surface Area is 65.6 Ų . It has a Heavy Atom Count of 9 .Applications De Recherche Scientifique
Synthesis of Thallium(I) Tropolonates
Thallium(I) triflate (Tl(OTf)) is used in the synthesis of Thallium(I) Tropolonates . These compounds exhibit interesting physicochemical properties, as well as antitumor, insecticidal, fungicidal, antimicrobial, and neuroprotective activity . Thallium(I) triflate was synthesized in the reaction of the concentrated aqueous solution of trifluoromethanesulfonic acid with metallic thallium .
Antimicrobial Activity
Thallium(I) Tropolonates, synthesized using Thallium(I) triflate, have been compared to Lead (II) and Bismuth (III) analogs for their antimicrobial activity . The study found that only Bismuth (III) complexes demonstrated significant antimicrobial activity, from two- to fivefold larger than the free ligands .
Radiation Detection
Thallium-based materials, including Thallium(I) triflate, are used in high-performance room-temperature radiation detectors . These detectors are crucial for a wide spectrum of applications including fundamental physical science, medical imaging, homeland security, nuclear safety inspection, environmental survey, nonproliferation, and space exploration .
Infrared Optical Materials
Thallium bromide-iodide crystals, which can be synthesized using Thallium(I) triflate, have been used as infrared optical materials . These materials are primarily used for their electrical conductivity, which changes with exposure to infrared light, making them useful in photocells .
Investigation of Paleoceanographic Processes
Thallium isotopes, which can be derived from Thallium(I) triflate, have been applied to investigate paleoceanographic processes in the Cenozoic . There is evidence to suggest that Thallium isotopes may be utilized as a monitor of the marine manganese oxide burial flux over million-year timescales .
Semiconductor Detectors
Thallium-based materials, including Thallium(I) triflate, have been successfully developed as semiconductor detectors . These detectors utilize a “direct” detection mechanism, where the electronic signal is directly formed through the bias voltage-driven drift of electrons and holes, produced through the interaction of incident ionizing radiation and detection medium .
Orientations Futures
The future directions for research on Thallium triflate could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to understand its safety and hazards, and potential applications in various fields .
Mécanisme D'action
Target of Action
Thallium triflate, also known as thallium(I) triflate, is a compound that primarily interacts with various metal ions . It forms complexes with these ions, which can then interact with other molecules or structures within a system .
Mode of Action
Thallium triflate’s mode of action is primarily through its interaction with other compounds in the system. For example, it can react with ketones in amide solvents at 60 °C for 30 min followed by addition of small amounts of H2O to cleanly provide the corresponding α-acyloxy ketones .
Biochemical Pathways
It’s known that thallium(i) species tend to create stable toxic complexes with sulfur-containing compounds . This suggests that thallium triflate may interact with sulfur-containing compounds in the body, potentially affecting biochemical pathways involving these compounds .
Pharmacokinetics
Thallium is known to be an extremely toxic heavy metal that can cause severe damage to all organisms in both the tl(i) and tl(iii) oxidation states . This suggests that thallium triflate may have significant bioavailability and potential for toxicity.
Result of Action
The result of thallium triflate’s action is largely dependent on the system in which it is present. In some cases, it may result in the formation of new compounds, as seen in its reaction with ketones . Due to its toxicity, it can also cause severe damage to organisms .
Action Environment
The action of thallium triflate can be influenced by various environmental factors. For instance, its reaction with ketones requires a specific temperature and solvent . Additionally, the presence of other ions or compounds in the system can affect its interactions and the resulting products . Thallium emissions from industrial processes can enter rivers through wastewater and accumulate in soil, or they can enter organisms through the air . These environmental factors can influence the action, efficacy, and stability of thallium triflate.
Propriétés
IUPAC Name |
thallium(1+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Tl/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSYPYWCONFDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O3STl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452357 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium triflate | |
CAS RN |
73491-36-8 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73491-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Thallium triflate interact with metal complexes containing chloride ligands, and what are the potential outcomes?
A1: Thallium triflate exhibits a strong affinity for chloride ions. When introduced to metal complexes containing chloride ligands, it can abstract a chloride ion, leading to the formation of a more electrophilic metal center. This chloride abstraction can have several consequences:
- Formation of Thallium Triflate Adducts: Surprisingly, in some cases, rather than directly abstracting chloride, TlOTf forms adducts with the metal complex without removing the chloride. This was observed with PdCl2 and PtCl2 complexes of the unsaturated diphosphine ligand o-dimethyl-bis(diphenylphosphino)tetrathiafulvalene [].
- Generation of Dicationic Metal Complexes: In other instances, TlOTf successfully abstracts one chloride anion, resulting in the formation of dicationic metal complexes. This was seen with a (cis-1,2-bis(diphenylphosphino)ethylene)PdCl2 complex, where a bis(palladium) bis(triflate) salt was produced [].
- Formation of New Metal Complexes: The abstraction of chloride can create vacant coordination sites on the metal center, allowing for the introduction of other ligands. For example, reacting a cyclopalladated benzylamine complex with TlOTf and pyridine led to the replacement of the chloride ligand with two pyridine molecules, forming a new palladium complex [, ].
Q2: What are the structural characteristics of Thallium triflate and common spectroscopic techniques used for its identification?
A2: Thallium triflate, with the molecular formula TlCF3SO3 and a molecular weight of 351.47 g/mol, features a thallium(I) cation ionically bound to a triflate anion (CF3SO3-). While spectroscopic data specifically for TlOTf isn't extensively discussed in the provided research, its presence is often confirmed indirectly by characterizing the resulting metal complexes. Techniques like X-ray diffraction are used to determine the solid-state structures of these complexes, revealing the absence of chloride and the incorporation of triflate anions [, , ]. Additionally, NMR spectroscopy is valuable for analyzing the solution behavior of the newly formed complexes, providing information about their structure and dynamics [, , ].
Q3: Can you elaborate on the applications of Thallium triflate in synthesizing organometallic compounds, particularly highlighting its role as a chloride abstraction agent?
A3: Thallium triflate proves to be a valuable tool in organometallic synthesis, specifically in reactions where chloride abstraction is desired.
- Formation of Reactive Intermediates: TlOTf can generate more reactive cationic metal species by removing chloride from metal complexes. These cationic species can then participate in further reactions, leading to the synthesis of diverse organometallic compounds []. For instance, it plays a crucial role in forming a dicationic osmabenzyne complex from its neutral dichloride precursor. This dicationic species exhibits unique reactivity, undergoing transformations with alcohols and sodium borohydride to yield novel osmabenzene and cyclopentadienyl complexes, respectively [].
- Ligand Substitution Reactions: The vacant coordination site generated after chloride abstraction can be exploited for introducing other ligands. This strategy is exemplified in the synthesis of a series of cyclopalladated benzylamine complexes where the chloride ligand is replaced with various phosphines, arsines, and amines upon treatment with TlOTf [, ].
- Synthesis of Dimeric Metal Complexes: In specific cases, TlOTf facilitates the formation of dimeric metal complexes. The reaction of a dimeric zinc complex containing bridging bromide ligands with TlOTf led to the formation of a new dimeric zinc complex where the bromide ligands are replaced by bridging triflate ligands [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



